molecular formula C8H7ClN4 B6205301 4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline CAS No. 1549698-77-2

4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Cat. No. B6205301
CAS RN: 1549698-77-2
M. Wt: 194.6
InChI Key:
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Description

4-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline, also known as 4-chloro-2-triazolylaniline, is an aromatic heterocyclic compound with the molecular formula C6H6ClN3. It is a colorless solid that is soluble in chloroform and other organic solvents. This compound has a variety of applications in scientific research, including its use as a reagent in organic synthesis, as a drug intermediate, and as a ligand in coordination chemistry.

Scientific Research Applications

4-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a drug intermediate, and as a ligand in coordination chemistry. In addition, it has been used as a starting material for the synthesis of other heterocyclic compounds, such as 1,2,4-triazolo[3,4-b]pyridines and 1,2,4-triazolo[3,4-a]pyrimidines.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. This inhibition leads to decreased levels of prostaglandins, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
4-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. This inhibition leads to decreased levels of prostaglandins, which can lead to a variety of physiological effects, such as decreased inflammation, decreased pain, and decreased fever. In addition, 4-chloro-2-(1H-1,2,4-triazol-1-yl)anilineriazolylaniline has been shown to have anti-tumor activity in laboratory studies.

Advantages and Limitations for Lab Experiments

4-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a useful starting material for the synthesis of other heterocyclic compounds. In addition, it has a variety of biochemical and physiological effects, making it a useful tool for studying the effects of these compounds in the laboratory. However, it is also important to note that the effects of 4-chloro-2-(1H-1,2,4-triazol-1-yl)anilineriazolylaniline can vary depending on the concentration and duration of exposure, and it is important to use caution when working with this compound in the laboratory.

Future Directions

In the future, 4-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline could be used for a variety of purposes. For example, it could be used to study the effects of COX-2 inhibitors on inflammation and pain, as well as their potential anti-tumor activity. In addition, it could be used as a starting material for the synthesis of other heterocyclic compounds, such as 1,2,4-triazolo[3,4-b]pyridines and 1,2,4-triazolo[3,4-a]pyrimidines. Finally, it could be used as a drug intermediate for the synthesis of pharmaceuticals.

Synthesis Methods

4-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline can be synthesized by several methods. One method involves the reaction of 4-chloroaniline with 1-chloro-4-methyl-1H-1,2,4-triazole in the presence of potassium carbonate. Another method involves the reaction of 4-chloroaniline with 1-chloro-4-methyl-1H-1,2,4-triazole in the presence of ammonium acetate. Both methods produce the desired product in good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(1H-1,2,4-triazol-1-yl)aniline involves the reaction of 4-chloroaniline with 1H-1,2,4-triazole in the presence of a suitable reagent.", "Starting Materials": [ "4-chloroaniline", "1H-1,2,4-triazole", "Suitable reagent" ], "Reaction": [ "4-chloroaniline is dissolved in a suitable solvent and cooled to a temperature of 0-5°C.", "1H-1,2,4-triazole is added to the reaction mixture and the temperature is raised to room temperature.", "The suitable reagent is added to the reaction mixture and the reaction is allowed to proceed for a suitable period of time.", "The reaction mixture is then quenched with water and the product is isolated by filtration and washed with water and a suitable solvent." ] }

CAS RN

1549698-77-2

Molecular Formula

C8H7ClN4

Molecular Weight

194.6

Purity

95

Origin of Product

United States

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